4-Bromo-2-iodo-1H-indole

Cross-coupling Catalysis Kinetics

4-Bromo-2-iodo-1H-indole features orthogonal C–I vs C–Br reactivity, enabling sequential Pd-catalyzed cross-coupling without protecting groups. The C-4 bromo pattern matches anti-MRSA lead compounds (MIC 20–30 μg/mL), making it ideal for SAR-driven antimicrobial discovery and rapid 2,4-disubstituted indole library construction. Streamline your synthesis and lower step count with this differentiated dihalogenated scaffold. Request a quote today.

Molecular Formula C8H5BrIN
Molecular Weight 321.943
CAS No. 2309465-44-7
Cat. No. B2963829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-iodo-1H-indole
CAS2309465-44-7
Molecular FormulaC8H5BrIN
Molecular Weight321.943
Structural Identifiers
SMILESC1=CC2=C(C=C(N2)I)C(=C1)Br
InChIInChI=1S/C8H5BrIN/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4,11H
InChIKeyBVWSMTCOWHSDOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-iodo-1H-indole (CAS 2309465-44-7): Technical Specifications and Procurement Baseline


4-Bromo-2-iodo-1H-indole (CAS 2309465-44-7) is a dihalogenated indole derivative with the molecular formula C₈H₅BrIN and a molecular weight of 321.94 g/mol . It is characterized by the presence of both bromine at the 4-position and iodine at the 2-position of the indole core [1]. This specific halogenation pattern is designed to provide distinct reactivity profiles in palladium-catalyzed cross-coupling reactions, as the C–I bond is significantly more reactive than the C–Br bond, enabling sequential functionalization strategies [2].

4-Bromo-2-iodo-1H-indole: Why Analog Substitution Compromises Synthetic and Biological Outcomes


Indiscriminate substitution of 4-Bromo-2-iodo-1H-indole with its monohalogenated analogs (e.g., 4-bromoindole or 2-iodoindole) or regioisomers (e.g., 5- or 6-bromo-2-iodoindole) is not scientifically valid due to three primary factors. First, the kinetic reactivity of the C–I bond versus the C–Br bond is not equivalent; aryl iodides undergo oxidative addition with palladium catalysts at rates that are orders of magnitude faster than aryl bromides, a difference that is fundamental to designing sequential coupling reactions [1]. Second, the specific regioisomeric position of halogenation (4- vs 5- vs 6-) significantly alters both electronic distribution and steric environment, which directly impacts cross-coupling efficiency and the biological activity of downstream products [2]. Third, for biological applications, the precise halogen substitution pattern has been shown to determine antimicrobial potency, with multi-halogenated indoles exhibiting MIC values of 20–30 μg/mL against drug-resistant S. aureus, whereas monohalogenated indoles show negligible activity in the same assays [3].

4-Bromo-2-iodo-1H-indole: Quantitative Differential Evidence Against Closest Comparators


Reactivity Differential: Aryl Iodide vs. Aryl Bromide in Palladium-Catalyzed Direct Arylation

The 2-iodo moiety in 4-Bromo-2-iodo-1H-indole undergoes oxidative addition with Pd(0) catalysts at a rate substantially faster than the 4-bromo moiety, enabling precise chemoselective coupling. A kinetic study of competing aryl halides under ligand-free catalytic conditions demonstrated that reactive aryl iodides are consumed completely before significant activation of aryl bromides occurs [1]. This differential reactivity is absent in symmetrical dihalogenated indoles (e.g., 5,6-dibromoindole) or monohalogenated analogs.

Cross-coupling Catalysis Kinetics Synthetic Methodology

Suzuki Coupling Efficiency: 4-Bromoindole Benchmark and Implication for 4-Bromo-2-iodoindole

The presence of the 4-bromo substituent in 4-Bromo-2-iodo-1H-indole is a liability for certain cross-coupling reactions due to steric hindrance. A study on the synthesis of indole oligomers via iterative Suzuki couplings reported that the reaction of 4-bromoindole with 4-boronic acid indole produced the desired 4-4' biindolyl product in only 21% yield [1]. This low yield is attributed to the sterically congested environment at the 4-position. In contrast, the 2-iodo moiety in 4-Bromo-2-iodo-1H-indole is expected to couple with high efficiency, as 2-iodoindoles are well-documented to undergo smooth Suzuki couplings with phenyl borates in good to excellent yields [2].

Suzuki-Miyaura Cross-coupling Yield 4-Bromoindole

Antimicrobial Potency: Regioisomeric Substitution Determines Activity Against Drug-Resistant S. aureus

The precise halogenation pattern on the indole core is a critical determinant of antimicrobial activity. A comprehensive study of multi-halogenated indoles identified 6-bromo-4-iodoindole and 4-bromo-6-chloroindole as lead compounds with potent bactericidal activity against methicillin-resistant S. aureus (MRSA), exhibiting MIC values of 20–30 μg/mL, which is comparable to the antibiotic gentamicin [1]. The study explicitly notes that the regioisomer of interest—4-Bromo-2-iodo-1H-indole—was not included in the screening library. However, the structure-activity relationship (SAR) analysis concluded that multi-halogenation at the C4, C5, C6, and C7 positions is favorable for enhanced antimicrobial activity [2]. This suggests that the 4-bromo substitution in 4-Bromo-2-iodo-1H-indole is a critical pharmacophoric element, while the 2-iodo substitution is an unexplored variable.

Antimicrobial Antibiofilm SAR Staphylococcus aureus Indole

Physicochemical Differentiation: Molecular Weight and Predicted Lipophilicity

4-Bromo-2-iodo-1H-indole has a molecular weight of 321.94 g/mol and a molecular formula of C₈H₅BrIN . While experimental logP data are not available for this specific compound, its structural analog 5-Bromo-2-iodo-1H-indole (CAS 1572177-90-2) has a reported computed LogP value of 4.33 . The presence of both bromine and iodine atoms increases molecular weight and lipophilicity relative to monohalogenated indoles (e.g., 4-bromoindole, MW 196.04 g/mol; 2-iodoindole, MW 243.04 g/mol). This physicochemical profile is consistent with the observation that multi-halogenated indoles exhibit enhanced membrane permeability and antibacterial activity [1].

Physicochemical Properties Lipophilicity ADME SAR

Synthetic Versatility: Chemoselective Functionalization via Orthogonal Halogen Reactivity

The orthogonal reactivity of C(sp²)–I and C(sp²)–Br bonds in 4-Bromo-2-iodo-1H-indole provides a strategic advantage for diversity-oriented synthesis. The C2–I bond can be selectively engaged in Sonogashira, Heck, or Suzuki couplings under mild conditions, leaving the C4–Br bond intact for a subsequent transformation under harsher conditions or with a different catalyst system [1]. This contrasts with 5-Bromo-2-iodo-1H-indole and 6-Bromo-2-iodo-1H-indole, which share the same halogen types but differ in the electronic and steric environment of the bromine substituent. The 4-position bromine is more sterically hindered than the 5- or 6-positions, which can reduce undesired side reactions during the first coupling step [2].

Chemoselectivity Sequential Coupling Indole Functionalization Diversity-Oriented Synthesis

4-Bromo-2-iodo-1H-indole: High-Value Application Scenarios Based on Quantitative Evidence


Sequential, Programmable Diversification of the Indole Core in Medicinal Chemistry

4-Bromo-2-iodo-1H-indole is an ideal starting material for the construction of 2,4-disubstituted indole libraries via chemoselective cross-coupling. The kinetic data demonstrating rapid C–I bond activation relative to C–Br [1] supports a workflow where the 2-position is first functionalized under mild Pd-catalyzed conditions (e.g., Suzuki, Sonogashira), leaving the 4-position intact. The 4-bromo handle can then be activated in a subsequent step using more forcing conditions or a different catalyst system. This orthogonal reactivity eliminates the need for protecting group strategies and reduces the number of synthetic steps, directly lowering the cost and time associated with generating diverse analog sets for structure-activity relationship (SAR) studies.

Exploratory Synthesis of Antimicrobial Indole Derivatives Targeting Drug-Resistant Pathogens

The SAR analysis from a recent study of multi-halogenated indoles identified the 4-bromo substitution pattern as a key determinant of potent anti-MRSA activity (MIC 20–30 μg/mL) [2]. While 4-Bromo-2-iodo-1H-indole was not included in the original screen, its 4-bromo motif matches that of the active lead compounds. Researchers can procure this compound to systematically evaluate the impact of the 2-iodo substituent on antimicrobial potency, biofilm inhibition, and synergy with aminoglycoside antibiotics. This is a high-value application because it addresses an explicit gap in the published SAR and could lead to the discovery of novel antimicrobial agents with improved properties.

Synthesis of C4-Modified Indole Alkaloids and Natural Product Analogs

The synthesis of 4-substituted indoles is notoriously challenging due to the steric hindrance at the 4-position, as evidenced by the low 21% yield in Suzuki coupling of 4-bromoindole [3]. However, the 2-iodo moiety in 4-Bromo-2-iodo-1H-indole provides a high-yielding entry point for introducing structural complexity at the 2-position via well-established cross-coupling chemistry. Once the 2-position is elaborated, the molecule can serve as a scaffold for accessing C4-functionalized indole alkaloids or their analogs, which are prevalent in bioactive natural products. The compound is thus a strategic intermediate for total synthesis and medicinal chemistry programs targeting this challenging substitution pattern.

Development of Lipophilic Molecular Probes and Chemical Biology Tools

The high molecular weight (321.94 g/mol) and predicted lipophilicity (LogP ~4.33) of 4-Bromo-2-iodo-1H-indole make it a suitable starting material for synthesizing lipophilic probes for cell biology applications. The 2-iodo group can be readily converted to an alkyne, biotin, or fluorescent tag via Sonogashira coupling or other transformations. The resulting probes can be used to study protein-indole interactions, cellular localization, or target engagement in live cells, leveraging the enhanced membrane permeability conferred by the dihalogenated core. This application is directly supported by the physicochemical property data differentiating it from lighter, less lipophilic analogs.

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